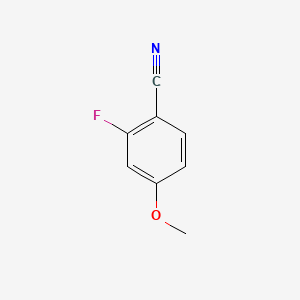

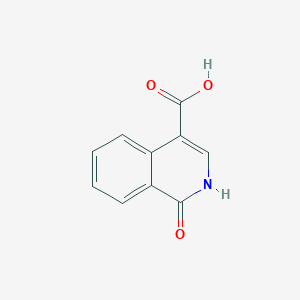

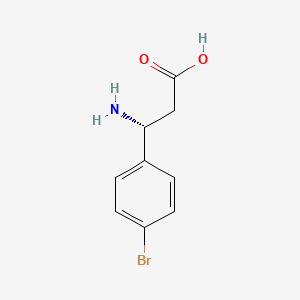

(r)-3-(对溴苯基)-β-丙氨酸

货号 B1298726

CAS 编号:

479074-63-0

分子量: 244.08 g/mol

InChI 键: RBOUYDUXPMAYMJ-MRVPVSSYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Synthesis Analysis

The synthesis of compounds similar to “®-3-(p-Bromophenyl)-beta-alanine” often involves bromination of porphyrins at the meso and β-positions . The course of these reactions depends on the conditions and the structure of the initial compounds .Molecular Structure Analysis

The molecular structure of “®-3-(p-Bromophenyl)-beta-alanine” can be analyzed using techniques such as X-ray structure and molecular-packing analysis .Chemical Reactions Analysis

The chemical reactions involving “®-3-(p-Bromophenyl)-beta-alanine” can be complex. For example, tris (4-bromophenyl)aminium hexachloroantimonate has been used to mediate regioselective intermolecular coupling reactions with a wide range of substrates .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-3-(p-Bromophenyl)-beta-alanine” can be analyzed using various techniques. For instance, TDDFT studies have been carried out on the effect of diprotonation on the UV–vis–NIR spectra of free-base tetraphenylporphyrin and tetrakis (p-aminophenyl)porphyrin .科学研究应用

降压作用:

- 衍生物 β-(3-溴-4-羟基-5-甲氧基苯基)丙氨酸在动物模型中表现出显着的长效降压作用。该化合物通过各种方法合成并对其药理特性进行了评估,表明其在开发降压药方面的潜力 (Crooij 和 Eliaers,1969)。

光亲和试剂:

- 该化合物已被用于制备用于肽光亲和试剂的产生卡宾的氨基酸。此应用与涉及生物分子标记和研究的生化研究特别相关,展示了其在研究应用中的多功能性 (Shih 和 Bayley,1985)。

环状肽和偶联物:

- (R)-3-(对溴苯基)-β-丙氨酸的衍生物,如 N α-(叔丁氧羰基)-N ε-[N-(溴乙酰基)-β-丙氨酰]-L-赖氨酸 (BBAL),已合成用于固相肽合成。这允许在肽序列中引入侧链溴乙酰基,这对于创建具有潜在治疗应用的环状肽、肽偶联物和聚合物至关重要 (Inman 等,1991)。

抗癌研究:

- 一种新型溴苯酚衍生物,3-(4-(3-([1,4′-联哌啶]-1′-基)丙氧基)-3-溴-5-甲氧基苄叉亚甲基)-N-(4-溴苯基)-2-氧代吲哚-5-磺酰胺 (BOS-102),显示出有希望的抗癌活性,特别是对肺癌细胞。该化合物通过 ROS 介导的途径诱导癌细胞的细胞周期停滞和凋亡,突出了其在开发新的抗癌疗法中的潜力 (Guo 等,2018)。

色谱法和化学分析:

- 3-取代-(R,S)-β-丙氨酸衍生物,包括 (R)-3-(对溴苯基)-β-丙氨酸,已使用高效液相色谱法成功分离和分析,证明了该化合物在分析化学中与物质鉴定和纯度评估相关的意义 (Chen、Qiu 和 Xu,2005)。

属性

IUPAC Name |

(3R)-3-amino-3-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOUYDUXPMAYMJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CC(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352360 | |

| Record name | (r)-3-(p-bromophenyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

479074-63-0 | |

| Record name | (r)-3-(p-bromophenyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 479074-63-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

4-Bromobenzaldehyde (10 g, 54 mmol), ammonium acetate (8.663 g, 112.4 mmol) and malonic acid (5.6762 g, 54.5 mmol) were refluxed (slow) in absolute ethanol (45 mL) for 150 hours. White solid was filtered and dissolved into a warm (70° C.) solution of 50 mL of Na2CO3 and 50 mL of H2O. This solution was then extracted with 100 mL of diethyl ether three times. The aqueous layer was further acidified to pH 7 to produce white solid β-4-bromophenyl-β-alanine (4.5140 g, 18.49 mmol, 34.2%); MP: 234° C.; IR (KBr): 3061, 1594 cm−1; TLC: RF=0.35 (solvent 24), 0.32 (solvent 25); 1H NMR (D2O/K2CO3): δ 7.42-7.38 (m, 2H), 7.17-7.14 (m, 2H), 4.11-4.07 (t, J=7.25 Hz, 1H), 2.48-2.36 (m, 2H). Anal. Calcd for C9H10BrNO2: C, 44.29; H, 4.13; N, 5.74. Found: C, 44.35; H, 3.93; N, 5.70.

Yield

34.2%

Synthesis routes and methods II

Procedure details

4-Bromobenzaldehyde (50.0 g, 270 mmol), malonic acid (28.1 g, 270 mmol) and ammonium acetate (27.7 g, 359 mmol, 1.3 eq.) are dissolved in ethanol (400 ml). The mixture is heated at reflux for 16 h. The resulting solid is collected on a glass filter funnel, collected with suction filtration and washed with ethanol. The residue is then recrystallized from methanol (80 ml). It is subsequently triturated with ethyl acetate and collected by suction filtration. 41.0 g (0.16 mmol, 62% of theory) of the title compound are obtained as a colorless crystalline solid.

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。